molecular formula C17H21N3O2 B6042064 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine

2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine

Cat. No. B6042064
M. Wt: 299.37 g/mol
InChI Key: NBSIILLPCQSCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine is not fully understood. However, it has been proposed that its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. Additionally, it has been shown to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine in lab experiments is its broad spectrum of activity against various bacteria and cancer cells. Another advantage is its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, a limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine. One direction is the development of new drugs based on this compound for the treatment of bacterial infections, cancer, and inflammation. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Synthesis Methods

The synthesis of 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine involves the reaction of benzylamine, 3-methyl-1H-pyrazole-1-carboxylic acid, and morpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine.

Scientific Research Applications

2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

1-(2-benzylmorpholin-4-yl)-2-(3-methylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-14-7-8-20(18-14)13-17(21)19-9-10-22-16(12-19)11-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSIILLPCQSCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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